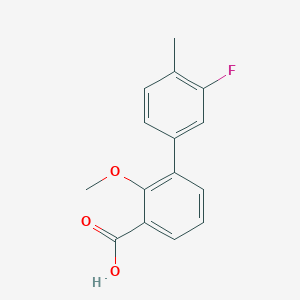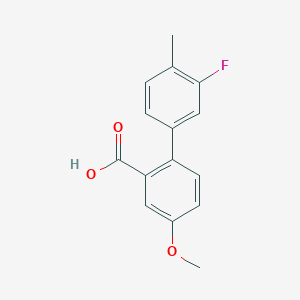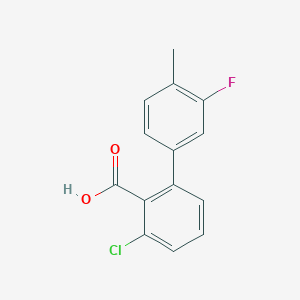
4-(4-Fluoro-3-methylphenyl)-3-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluoro-3-methylphenyl)-3-hydroxybenzoic acid (also known as 4-F-3-MBA) is an aromatic acid that has been studied extensively due to its unique properties and potential applications in scientific research. It is a white crystalline solid with a melting point of 160-163 °C, and is soluble in water and most organic solvents. 4-F-3-MBA is a versatile molecule that has been used in a variety of applications, including synthesis, catalysis, and drug development. We will also discuss potential future directions for the use of 4-F-3-MBA in research.
科学的研究の応用
4-F-3-MBA has been used in a variety of scientific research applications. It has been used in the synthesis of compounds for drug development, as a catalyst for organic reactions, and as a reagent for peptide synthesis. 4-F-3-MBA has also been used in the synthesis of functionalized nanomaterials and in the development of new materials for energy storage applications.
In addition, 4-F-3-MBA has been used in the synthesis of fluorescent dyes, which can be used to label proteins and other molecules in biological systems. 4-F-3-MBA has also been used in the synthesis of polymers and other materials for use in medical devices.
作用機序
The mechanism of action of 4-F-3-MBA is not completely understood, but it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs. 4-F-3-MBA has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. Inhibition of these enzymes can lead to increased levels of drugs in the body, which can result in increased therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-F-3-MBA are not completely understood, but it has been shown to have some effects on the body. 4-F-3-MBA has been shown to have anti-inflammatory and anti-oxidant effects, as well as to have an effect on the metabolism of drugs. In addition, 4-F-3-MBA has been shown to have an effect on the expression of certain genes, which may be important in the development of new therapeutic agents.
実験室実験の利点と制限
The use of 4-F-3-MBA in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and is readily available. In addition, it is a relatively stable compound, and can be stored for long periods of time without significant degradation.
However, there are some limitations to the use of 4-F-3-MBA in laboratory experiments. It is not water-soluble, and must be dissolved in organic solvents before it can be used. In addition, 4-F-3-MBA can be toxic in high concentrations, and should be handled with care.
将来の方向性
The potential future directions for the use of 4-F-3-MBA in research are numerous. It could be used in the development of new catalysts or new materials. It could also be used in the synthesis of new drugs, or in the development of new fluorescent dyes or labels for proteins. In addition, 4-F-3-MBA could be used in the development of new polymers or other materials for use in medical devices. Finally, 4-F-3-MBA could be used in the development of new therapies for diseases, such as cancer or Alzheimer’s disease.
合成法
4-F-3-MBA can be synthesized by a variety of methods. The most commonly used method is the Kolbe-Schmitt reaction, which involves the reaction of 4-fluoro-3-methylphenol and carbon dioxide in the presence of a base, such as sodium hydroxide or potassium hydroxide. In this reaction, the phenol is converted to the corresponding carboxylic acid. The Kolbe-Schmitt reaction is a simple and efficient method for the synthesis of 4-F-3-MBA.
Other methods of synthesis include the use of Grignard reagents, the use of tert-butylmagnesium chloride, and the use of thionyl chloride. Each of these methods has its own advantages and disadvantages, and the choice of method will depend on the desired end product and the availability of reagents.
特性
IUPAC Name |
4-(4-fluoro-3-methylphenyl)-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-8-6-9(3-5-12(8)15)11-4-2-10(14(17)18)7-13(11)16/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWAHGZKNQVABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689307 |
Source


|
| Record name | 4'-Fluoro-2-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261949-40-9 |
Source


|
| Record name | 4'-Fluoro-2-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














